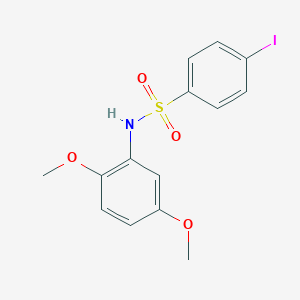![molecular formula C12H12Cl2OS B285969 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one](/img/structure/B285969.png)
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one, also known as DCTH, is a synthetic compound that has been widely used in scientific research due to its unique structural properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to modulate the activity of various growth factors and cytokines that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to have a number of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune system function. Specifically, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been shown to increase the production of reactive oxygen species, which can lead to DNA damage and apoptosis in cancer cells. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to inhibit the formation of new blood vessels, which is essential for the growth and metastasis of cancer cells. Finally, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been shown to modulate the activity of immune system cells, such as T cells and natural killer cells, which can help to enhance the body's natural defenses against cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one is relatively easy to synthesize and purify, which makes it a cost-effective compound for use in large-scale experiments. However, there are also some limitations to using 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to have some toxicity in animal studies, which may limit its use in certain types of experiments.
Orientations Futures
There are a number of future directions for research on 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one, including the development of more potent and selective analogs, the exploration of new therapeutic applications, and the elucidation of its mechanism of action. In addition, there is a need for more comprehensive studies on the safety and toxicity of 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one, particularly in animal models. Finally, the development of new methods for delivering 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one to cancer cells, such as targeted nanoparticles or conjugates, may help to enhance its therapeutic efficacy and reduce its toxicity.
Méthodes De Synthèse
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one can be synthesized through a multistep process that involves the reaction of 2-chlorothiophene with cyclopentadiene, followed by a Diels-Alder reaction with maleic anhydride. The resulting product is then treated with hydrochloric acid to yield 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one in high yield and purity.
Applications De Recherche Scientifique
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to possess anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
Formule moléculaire |
C12H12Cl2OS |
|---|---|
Poids moléculaire |
275.2 g/mol |
Nom IUPAC |
1,3-dichlorospiro[6H-cyclopenta[c]thiophene-5,1//'-cyclohexane]-4-one |
InChI |
InChI=1S/C12H12Cl2OS/c13-10-7-6-12(4-2-1-3-5-12)9(15)8(7)11(14)16-10/h1-6H2 |
Clé InChI |
GGFWOBOORZYDGH-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=C(SC(=C3C2=O)Cl)Cl |
SMILES canonique |
C1CCC2(CC1)CC3=C(SC(=C3C2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)

![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)
